5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
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Overview
Description
5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C21H18N4O3S and an average mass of 406.458 Da . This compound is part of the phthalazine derivatives family, which are known for their diverse biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents, providing a versatile and efficient route for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various functionalized products depending on the nucleophile or electrophile involved .
Scientific Research Applications
5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with VEGFR-2, a receptor involved in angiogenesis. By inhibiting VEGFR-2, this compound can disrupt the signaling pathways that promote the growth of blood vessels in tumors, thereby inhibiting tumor growth . The molecular targets and pathways involved include the inhibition of VEGF binding and subsequent downstream signaling events that lead to angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used as an anticancer agent.
Vatalanib: A phthalazine derivative with potent VEGFR-2 inhibitory activity.
AAC789: A compound with similar inhibitory effects on VEGFR-2.
AMG900: Another VEGFR-2 inhibitor with anticancer properties.
IM-023911: A phthalazine derivative with VEGFR-2 inhibitory activity.
Uniqueness
5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its specific structural features that allow for strong binding to VEGFR-2. This results in potent inhibitory activity, making it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C21H18N4O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[4-(3-hydroxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N4O3S/c1-13-9-10-14(11-19(13)29(22,27)28)20-17-7-2-3-8-18(17)21(25-24-20)23-15-5-4-6-16(26)12-15/h2-12,26H,1H3,(H,23,25)(H2,22,27,28) |
InChI Key |
FNSYVDKIMHKVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)N |
Origin of Product |
United States |
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